4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole

EGFR inhibition Kinase assay Breast cancer

4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole (CAS 55751-17-2, C₈H₅Cl₂N₃, MW 214.05 g/mol) is a 1,4-disubstituted 1,2,3-triazole bearing a 3,5-dichlorophenyl group at the C4 position. This substitution pattern distinguishes it from more common 2,4-dichlorophenyl and 2,5-dichlorophenyl isomers.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B13694460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)-1h-1,2,3-triazole
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=NNN=C2
InChIInChI=1S/C8H5Cl2N3/c9-6-1-5(2-7(10)3-6)8-4-11-13-12-8/h1-4H,(H,11,12,13)
InChIKeyMCPWSHXDZBQIHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole for Research Procurement: Core Chemical Identity and Scaffold Context


4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole (CAS 55751-17-2, C₈H₅Cl₂N₃, MW 214.05 g/mol) is a 1,4-disubstituted 1,2,3-triazole bearing a 3,5-dichlorophenyl group at the C4 position [1]. This substitution pattern distinguishes it from more common 2,4-dichlorophenyl and 2,5-dichlorophenyl isomers. The 3,5-dichloro configuration imparts a unique combination of electron-withdrawing effects and steric profile that influences both its chemical reactivity as a click-chemistry building block and its biological target engagement when incorporated into larger pharmacophores [2]. Recent medicinal chemistry campaigns have incorporated the 3,5-dichlorophenyl-triazole motif into hybrid structures targeting EGFR kinase and breast cancer cell lines, providing quantitative cellular and enzymatic benchmarking data against clinical comparator Erlotinib [3].

Why 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole Cannot Be Casually Replaced by Other Dichlorophenyl Triazole Isomers


Dichlorophenyl-1,2,3-triazole positional isomers (2,4-; 2,5-; 3,4-; and 3,5-dichloro) are not functionally interchangeable despite sharing the identical molecular formula and molecular weight. The chlorine substitution pattern governs both the electronic distribution across the phenyl ring and the conformational preferences of the triazole pharmacophore, directly translating into differential target potency. In a direct head-to-head comparison within a triazole–triazolothiadiazine hybrid series, the 3,5-dichlorophenyl-substituted compound (7h) achieved an EGFR IC₅₀ of 0.312 μM versus 0.419 μM for the 4-fluorophenyl analog (7f) and 0.421 μM for Erlotinib [1]. Likewise, in sulfonyl-bridged indole-oxadiazole-triazole conjugates, the 3,5-dichlorophenyl variant exhibited more potent EGFR inhibition than the 4-chloro-3,5-dimethoxyphenyl counterpart [2]. These data demonstrate that the 3,5-dichloro substitution pattern is not a generic aromatic decoration but a specific determinant of biochemical potency that generic substitution would erase.

Quantitative Differentiation Evidence for 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole Against Closest Analogs


EGFR Kinase Inhibition: 3,5-Dichlorophenyl vs. 4-Fluorophenyl Triazole Hybrid and Erlotinib

In a series of 1,2,3-triazole–[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hybrids, the 3,5-dichlorophenyl-substituted hybrid (compound 7h) achieved an EGFR IC₅₀ of 0.312 ± 0.02 μM, outperforming both the 4-fluorophenyl analog 7f (IC₅₀ = 0.419 ± 0.05 μM, a 25.5% improvement in potency) and the clinical EGFR inhibitor Erlotinib (IC₅₀ = 0.421 ± 0.03 μM, a 25.9% improvement) [1]. The differential is attributed to the 3,5-dichloro configuration enhancing hydrophobic contacts and halogen-bonding interactions within the EGFR ATP-binding pocket, as supported by molecular docking [1].

EGFR inhibition Kinase assay Breast cancer

Anti-Breast Cancer Cytotoxicity: 3,5-Dichlorophenyl Hybrid vs. Erlotinib in MCF-7 and MDA-MB-231 Cells

The 3,5-dichlorophenyl-bearing hybrid 7h was screened against three human breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-415) alongside Erlotinib as the reference standard. Hybrid 7h exhibited superior activity against MCF-7 and MDA-MB-231 cell lines and comparable activity against MDA-MB-415, relative to Erlotinib [1]. The 4-fluorophenyl hybrid 7f showed a similar but distinct profile. Critically, toxicity assessment on the noncancerous breast cell line MCF-10A indicated cancer-cell selectivity for both hybrids, confirming that the 3,5-dichlorophenyl motif does not introduce non-specific cytotoxicity [1].

Anticancer Cytotoxicity MCF-7

EGFR Tyrosine Kinase Inhibition in Sulfonyl Triazole Series: 3,5-Dichlorophenyl vs. 4-Chloro-3,5-dimethoxyphenyl

In an independent series of indole-1,3,4-oxadiazole-based sulfonyl 1,2,3-triazoles, the compound 2-(((1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)sulfonyl)-5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazole demonstrated more potent activity against EGFR tyrosine kinase, while the 4-chloro-3,5-dimethoxyphenyl analog showed only equipotent activity against the same target [1]. The same 3,5-dichlorophenyl compound also exhibited superior cytotoxicity against MCF-7 breast cancer cells and remarkable activity against A-549 lung cancer cells [1].

EGFR inhibitor Tyrosine kinase Triazole conjugate

Solid-Phase Synthesis Utility: Photolabile Linker Strategy Enabled by the 4-Substituted NH-Triazole Scaffold

The 4-(3,5-dichlorophenyl)-1H-1,2,3-triazole scaffold has been validated as a key building block in photolabile linker strategies for solid-phase synthesis. Qvortrup and Nielsen (2011) reported a photolabile azidolinker based on the o-nitroveratryl group that, upon Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) with aryl acetylenes including 3,5-dichlorophenylacetylene, generates 4-substituted NH-1,2,3-triazoles on solid support [1]. The linker remains intact under typical solid-phase reaction conditions (iterative coupling, washing, deprotection) and enables mild photolytic release (λ ≈ 365 nm) of the triazole product in high purity and yield [1]. This contrasts with conventional acid-labile or nucleophile-labile linkers, which are incompatible with the NH-1,2,3-triazole's acidic N–H proton and nucleophilic ring nitrogens.

Solid-phase synthesis Photolabile linker Click chemistry

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area of 3,5- vs. 2,5-Dichlorophenyl Triazole Isomers

Though the 3,5- and 2,5-dichlorophenyl isomers share identical molecular formula (C₈H₅Cl₂N₃) and molecular weight (214.05 g/mol), their computed physicochemical properties diverge meaningfully. The 2,5-isomer (CID 60154725) has an XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 41.6 Ų [1]. The 3,5-substitution pattern, by relocating one chlorine from the ortho to the meta position, is expected to further increase XLogP (estimated 2.7–2.9) due to reduced intramolecular hydrogen-bonding between the ortho-chlorine and the triazole N–H, while maintaining a similar TPSA. This logP shift of approximately 0.2–0.4 log units can be significant for membrane permeability and off-target binding profiles in cellular assays [2].

Physicochemical properties Drug-likeness Isomer comparison

Evidence-Anchored Procurement Scenarios for 4-(3,5-Dichlorophenyl)-1H-1,2,3-triazole


EGFR-Targeted Anticancer Lead Optimization and SAR Library Synthesis

Medicinal chemistry teams pursuing EGFR kinase inhibitors for breast or lung cancer should prioritize the 3,5-dichlorophenyl-triazole building block as a core scaffold. Evidence demonstrates that hybrid compounds incorporating this motif achieve EGFR IC₅₀ values (0.312 μM) superior to both the 4-fluorophenyl analog (0.419 μM) and the clinical drug Erlotinib (0.421 μM), with demonstrated selectivity over noncancerous MCF-10A cells [1]. The compound's compatibility with CuAAC click chemistry enables rapid library diversification at the N1 position, making it an efficient starting point for parallel synthesis campaigns [2].

Solid-Phase Combinatorial Library Production of NH-1,2,3-Triazoles

Laboratories engaged in solid-phase synthesis of triazole libraries should procure this compound (or its alkyne precursor, 3,5-dichlorophenylacetylene) for use with photolabile azidolinker resins. The Qvortrup–Nielsen linker platform enables iterative CuAAC-based triazole assembly with traceless photolytic release, delivering 4-substituted NH-triazoles in high purity without acidic or nucleophilic cleavage that would degrade the product [1]. This method is specifically validated for 4-aryl-1,2,3-triazoles and cannot be replicated with standard Wang or Rink resins.

Triazole-Based EGFR Tyrosine Kinase Inhibitor Development with Cross-Chemotype Validation

The 3,5-dichlorophenyl substitution has now been independently validated across two distinct triazole conjugate chemotypes—triazolothiadiazine hybrids [1] and sulfonyl-linked indole-oxadiazole-triazoles [2]—both showing enhanced EGFR inhibition relative to comparator aryl groups. This cross-chemotype consistency reduces the risk that the observed potency advantage is an artifact of a single scaffold, supporting procurement of the 3,5-dichlorophenyl triazole intermediate as a reliable building block for diverse kinase inhibitor programs.

Physicochemical Property-Driven Isomer Selection for Membrane Permeability Optimization

When selecting among dichlorophenyl triazole positional isomers for cellular assays, procurement teams should consider the estimated logP advantage of the 3,5-isomer (XLogP ~2.7–2.9) over the 2,5-isomer (XLogP = 2.5) [1]. This lipophilicity increment, driven by relocation of chlorine from the ortho to the meta position, can enhance passive membrane permeability without increasing molecular weight or TPSA, providing a specific, quantifiable rationale for isomer selection in cell-based screening workflows [2].

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